REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[ClH:18].[Na+:23].[Na+:24].[n:1]1[cH:2][n:3][cH:4][c:5]([C:7]2([OH:17])[CH2:8][CH2:9][C:10]3([O:11][CH2:14][CH2:13][O:12]3)[CH2:15][CH2:16]2)[cH:6]1>>[n:1]1[cH:2][n:3][cH:4][c:5]([C:7]2([OH:17])[CH2:8][CH2:9][C:10](=[O:11])[CH2:15][CH2:16]2)[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1(c2cncnc2)CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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O=C1CCC(O)(c2cncnc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |